6-Chloro-3-(dimethylamino)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
4-chloro-1-N,1-N-dimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C8H11ClN2/c1-11(2)6-3-4-7(9)8(10)5-6/h3-5H,10H2,1-2H3 |
InChI Key |
KEBBZEWMOJLMLX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)Cl)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Preparation of 6 Chloro 3 Dimethylamino Aniline
Classical and Conventional Approaches to the Synthesis of Chlorinated Dimethylaminoanilines
Conventional methods for synthesizing chlorinated dimethylaminoanilines typically rely on well-established, multi-step reaction sequences starting from readily available chemical precursors. These pathways, while reliable, often involve harsh reaction conditions and the use of stoichiometric reagents.
The classical synthesis of compounds like 6-Chloro-3-(dimethylamino)aniline often begins with a substituted nitrobenzene or aniline (B41778). A common strategy involves the chlorination of a suitable precursor, followed by the reduction of a nitro group to an amine, and subsequent N-alkylation to introduce the dimethylamino moiety.
One representative pathway starts with m-chloroaniline. The amino group is first protected, typically via acetylation, to control the regioselectivity of subsequent reactions. The protected intermediate can then be subjected to further transformations. An alternative and more direct precursor is 3-chloronitrobenzene, which can be reduced to 3-chloroaniline. The reduction is commonly achieved through catalytic hydrogenation using precious metal catalysts or by using metal sulfides. To prevent the undesired replacement of the chlorine atom during hydrogenation (dehalogenation), metal oxides are often added to the catalyst system, resulting in yields of approximately 98% for 3-chloroaniline atamanchemicals.com.
Following the formation of the chlorinated aniline, the dimethylamino group must be introduced. A conventional method for N-alkylation is the reaction with a methylating agent, such as trimethyl phosphate. For instance, the synthesis of 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline has been successfully achieved by methylating 4-bromo-3-(trifluoromethyl)aniline with trimethyl phosphate, yielding 70–80% of the desired product orgsyn.org. A similar approach could be applied to a corresponding chlorinated precursor.
A general sequence for this type of synthesis can be summarized as:
Nitration/Chlorination: Introduction of nitro and chloro groups onto an aromatic ring.
Reduction: Conversion of the nitro group to a primary aniline. This is a critical step, often employing reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
N-Alkylation: Introduction of the two methyl groups onto the nitrogen atom, often using reagents like methyl iodide or dimethyl sulfate (B86663), to form the tertiary amine.
Optimizing reaction conditions is paramount for maximizing yield, minimizing byproducts, and ensuring the economic viability of classical synthetic routes. Key parameters that are frequently adjusted include temperature, solvent, catalyst, and reaction time.
For chlorination and other electrophilic substitution reactions, controlling the temperature is crucial to prevent over-halogenation googleapis.com. For instance, in the bromination of an acetanilide in acetic acid, maintaining the temperature below 20°C is necessary to avoid the formation of polybrominated species googleapis.com.
In catalytic reduction steps, the choice of catalyst and solvent system significantly impacts efficiency and selectivity. For the hydrogenation of 3-chloronitrobenzene, low-pressure conditions are favored, and the addition of specific promoters to the noble metal catalyst helps suppress dehalogenation atamanchemicals.com.
The N-methylation step also requires careful optimization. While effective, traditional methylating agents like methyl iodide are toxic and produce stoichiometric amounts of waste. Alternative procedures, such as using paraformaldehyde as a C1 source in the presence of a suitable catalyst, represent a more environmentally benign approach that can be optimized for high yields researchgate.net. The optimization of such a reaction involves screening different catalysts, solvents, and temperatures to achieve the highest conversion and selectivity.
The following table illustrates a typical optimization process for a related N-methylation reaction, demonstrating how systematic variation of parameters can lead to improved outcomes.
Table 1: Optimization of N-methylation Reaction Conditions
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Fe(TFA)3 | DCE | 80 | 24 | 35 |
| 2 | Cu(OTf)2 | Toluene | 100 | 24 | 52 |
| 3 | Sc(OTf)3 | Dioxane | 100 | 18 | 78 |
| 4 | Sc(OTf)3 | Dioxane | 120 | 12 | 95 |
| 5 | Bi(OTf)3 | DCE | 100 | 24 | 65 |
This table is a representative example based on typical optimization studies for N-alkylation reactions.
Modern Catalytic Methods in the Preparation of this compound
Modern synthetic chemistry has increasingly focused on the development of catalytic methods that offer higher efficiency, selectivity, and sustainability compared to classical approaches. Transition-metal catalysis, in particular, has revolutionized the formation of carbon-nitrogen bonds.
Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the synthesis of aromatic amines. These reactions allow for the direct formation of a C-N bond by coupling an aryl halide with an amine in the presence of a palladium or copper catalyst. This methodology provides a more direct route to compounds like this compound, potentially reducing the number of synthetic steps.
A plausible route would involve the coupling of a dichlorinated aromatic precursor with dimethylamine. The selectivity of such a reaction would depend on the relative reactivity of the chlorine atoms, which is influenced by the other substituents on the aromatic ring. The choice of ligand for the metal catalyst is critical for achieving high yields and turnover numbers. New biarylmonophosphine ligands, for example, have demonstrated excellent reactivity in a wide range of C-N cross-coupling reactions organic-chemistry.org.
Hydrosilylation catalyzed by homogeneous transition metals offers another modern route, typically for the reduction of functional groups like imines, amides, or nitro compounds under mild conditions rsc.org. An iron-based catalyst system, for instance, has been shown to effectively reduce nitroarenes to anilines using formic acid as a reducing agent, tolerating a broad range of functional groups organic-chemistry.org.
The following table presents examples of catalyst systems used in modern C-N bond-forming reactions.
Table 2: Examples of Transition-Metal Catalysts for Aromatic Amine Synthesis
| Catalyst System | Reaction Type | Substrates | Advantage |
|---|---|---|---|
| Pd(OAc)2 / BINAP | Buchwald-Hartwig Amination | Aryl Halides, Amines | High functional group tolerance |
| CuI / Proline-derived ligand | Ullmann Condensation | Aryl Halides, Amines | Can be performed in aqueous media organic-chemistry.org |
| (Ph3P)3RuCl2 / Zn | Nitro Group Reduction | Nitroarenes | Inexpensive and chemoselective organic-chemistry.org |
In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often providing high levels of stereoselectivity and operating under mild, environmentally friendly conditions.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of aromatic amines, metal-free reduction of nitroaromatics can be achieved using reagents like tetrahydroxydiboron in water, offering excellent functional group tolerance organic-chemistry.org. The use of 4,4′-bipyridine as an organocatalyst in combination with a boron reductant allows for the highly chemoselective and rapid reduction of aromatic nitro compounds at room temperature organic-chemistry.org. While not a direct C-N bond formation, this method represents a green approach to the critical nitro reduction step in a multi-step synthesis.
Biocatalysis employs enzymes or whole microorganisms to perform chemical reactions. This approach is highly attractive for its sustainability and selectivity. Engineered enzymes, such as amine dehydrogenases (AmDHs) and imine reductases (IReds), are increasingly used for the synthesis of chiral amines researchgate.netfrontiersin.orgmdpi.com. While often focused on producing enantiopure amines for pharmaceuticals, the underlying principles can be applied to other amine syntheses. For example, whole-cell biocatalysis systems have been developed for the one-pot synthesis of aromatic amines from renewable feedstocks, representing a significant step towards sustainable chemical production researchgate.netnih.gov. These enzymatic cascades could potentially be engineered to accept chlorinated precursors for the synthesis of specific target molecules.
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of anilines, this involves developing routes that are more energy-efficient, generate less waste, and use less toxic reagents.
A significant green innovation is the move away from harsh, energy-intensive processes. Traditionally, aniline production involves reacting nitrobenzenes with hydrogen at high temperatures and pressures, often using precious metal catalysts specchemonline.com. A more sustainable alternative involves electrochemistry. Researchers at the University of Glasgow have developed a method to create anilines at room temperature and pressure by passing an electrical current through water containing a redox mediator. This mediator transfers protons and electrons to the nitrobenzene, reducing it to the corresponding aniline with yields often exceeding 99% and minimizing byproducts specchemonline.com. This process is inherently scalable and can be powered by renewable electricity, significantly greening the production of this important class of chemicals specchemonline.com.
Another green strategy is the use of water as a solvent, which is non-toxic, inexpensive, and readily available. Microwave-assisted synthesis in water, without the need for transition metals or organic solvents, has been reported for producing anilines from activated aryl halides tandfonline.com. This method dramatically reduces reaction times and environmental burden.
The use of biocatalysis, as mentioned earlier, is another key aspect of green chemistry. By operating in aqueous media at ambient temperatures and pressures, enzymatic processes can significantly reduce the energy consumption and hazardous waste associated with traditional organic synthesis researchgate.net.
Solvent-Free and Environmentally Benign Reaction Systems
The use of volatile organic solvents in chemical synthesis is a significant contributor to environmental pollution. Consequently, a key focus in green chemistry is the development of solvent-free or environmentally benign reaction systems. For the synthesis of this compound, several innovative approaches can be conceptualized based on established green synthetic transformations.
One promising avenue is the adaptation of microwave-assisted organic synthesis (MAOS) in aqueous media. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced byproduct formation. A hypothetical solvent-free approach could involve the direct amination of a suitable precursor, such as 3,4-dichloronitrobenzene, with dimethylamine under microwave irradiation, potentially catalyzed by a phase-transfer catalyst to facilitate the reaction between the aqueous dimethylamine and the organic substrate. This method would eliminate the need for hazardous organic solvents and reduce reaction times from hours to minutes.
Another environmentally benign strategy is the use of ionic liquids as recyclable reaction media. Ionic liquids are non-volatile and can be designed to have specific solvating properties, making them attractive alternatives to traditional solvents. In the context of synthesizing this compound, an ionic liquid could serve as the solvent for the nucleophilic substitution of a chlorine atom in a dichlorobenzene derivative with dimethylamine. The non-volatility of the ionic liquid would prevent its release into the atmosphere, and its potential for reuse would minimize waste.
Furthermore, solid-state reactions or reactions under solvent-free grinding conditions represent another frontier in green synthesis. This technique involves the mechanical mixing of solid reactants, sometimes with a catalytic amount of a liquid or solid catalyst. For the preparation of this compound, a solid-state reaction between a suitable chloro-substituted aniline precursor and a methylating agent in the presence of a solid base could be explored. This approach completely eliminates the need for a solvent, thereby reducing waste and simplifying product isolation.
| Reaction System | Potential Advantages |
| Microwave-Assisted (Aqueous) | Rapid reaction rates, reduced byproducts, use of water as a safe solvent. |
| Ionic Liquids | Non-volatile, recyclable, tunable properties. |
| Solvent-Free Grinding | Elimination of solvent waste, simplified workup, potential for high efficiency. |
Atom Economy and Resource Efficiency in Synthetic Design
The principle of atom economy , which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a fundamental concept in green chemistry. Designing a synthetic route to this compound with high atom economy is crucial for resource efficiency and waste minimization.
A traditional multi-step synthesis might involve nitration, reduction, and subsequent N-alkylation, often generating significant waste in the form of inorganic salts and byproducts. An advanced, more atom-economical approach would involve catalytic C-N cross-coupling reactions . For instance, the direct catalytic amination of 1,4-dichloro-2-nitrobenzene with dimethylamine would be a highly atom-efficient route. This reaction, ideally catalyzed by a palladium or copper complex with a suitable ligand, would form the desired C-N bond directly, with minimal generation of waste.
Another strategy to improve resource efficiency is the development of one-pot or tandem reactions . A hypothetical one-pot synthesis of this compound could start from 3,4-dichloronitrobenzene. In a single reaction vessel, this starting material could first undergo a selective nucleophilic aromatic substitution with dimethylamine, followed by a chemoselective reduction of the nitro group to an amine. This would eliminate the need for isolation and purification of intermediates, saving time, resources, and reducing waste.
The choice of reagents also plays a critical role in atom economy. For the methylation step in a potential synthesis from a chloro-aminophenol precursor, using "green" methylating agents like dimethyl carbonate, which produces only carbon dioxide and methanol (B129727) as byproducts, would be preferable to traditional agents like methyl iodide or dimethyl sulfate, which generate stoichiometric amounts of salt waste.
| Synthetic Strategy | Key Features for High Atom Economy |
| Catalytic C-N Cross-Coupling | Direct bond formation, minimal stoichiometric reagents. |
| One-Pot/Tandem Reactions | Reduced number of synthetic steps, less waste from workups. |
| Use of Green Reagents | Minimization of toxic and wasteful byproducts. |
Purification and Isolation Methodologies for Research-Scale Synthesis
Crystallization is a powerful and often green purification technique. If this compound is a solid, recrystallization from an environmentally benign solvent (e.g., ethanol, water, or a mixture) would be an ideal method for obtaining a high-purity product. The choice of solvent is critical, and modern solvent selection guides can aid in identifying greener alternatives to hazardous solvents like benzene (B151609) or chlorinated hydrocarbons.
For non-crystalline products or for the removal of closely related impurities, column chromatography is a common technique. To make this process greener, several modifications can be implemented. The use of automated flash chromatography systems can optimize solvent usage and reduce the total volume of solvent required. Furthermore, replacing traditional silica (B1680970) gel with alternative stationary phases that allow for the use of less hazardous eluents can also contribute to a greener purification process. The recycling of solvents used in chromatography, through distillation, is another important practice to minimize waste.
Distillation , particularly vacuum distillation, is a suitable method for purifying liquid anilines. This technique is advantageous as it avoids the use of additional solvents. For a research-scale purification of this compound, fractional distillation under reduced pressure could effectively separate the product from non-volatile impurities or starting materials with significantly different boiling points.
Finally, acid-base extraction can be a useful and relatively green method for isolating anilines from non-basic impurities. By dissolving the crude product in a suitable organic solvent and washing with an acidic aqueous solution, the basic aniline can be protonated and extracted into the aqueous phase. Subsequent neutralization of the aqueous layer would then precipitate the purified aniline, which can be collected by filtration or extraction into a fresh portion of organic solvent. This method can be highly selective and avoids the need for large volumes of chromatographic solvents.
| Purification Method | Green Chemistry Considerations |
| Crystallization | Use of environmentally benign solvents, potential for high purity in a single step. |
| Column Chromatography | Optimization of solvent usage, use of greener solvents and stationary phases, solvent recycling. |
| Vacuum Distillation | Solvent-free purification method, effective for liquid products. |
| Acid-Base Extraction | Selective separation, can minimize the use of organic solvents. |
Comprehensive Investigation of Chemical Reactivity and Transformation Pathways of 6 Chloro 3 Dimethylamino Aniline
Reactions Involving the Dimethylamino Moiety
The tertiary dimethylamino group is a site of significant reactivity, primarily characterized by its basicity and susceptibility to electrophilic attack and oxidation.
The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a nucleophilic center, readily reacting with electrophiles. A characteristic reaction for tertiary amines like 6-Chloro-3-(dimethylamino)aniline is N-alkylation to form quaternary ammonium (B1175870) salts. While specific literature on the N-alkylation of this compound is not prevalent, the reaction is analogous to that of N,N-dimethylaniline. For instance, N,N-dimethylaniline reacts with methylating agents such as dimethyl sulfate (B86663) to yield the corresponding quaternary ammonium salt, phenyltrimethylammonium (B184261) methyl sulfate. wikipedia.org A similar reaction is expected for this compound with various alkyl halides or sulfates.
The general reaction proceeds as follows: C₆H₄(Cl)(N(CH₃)₂) + R-X → [C₆H₄(Cl)(N(CH₃)₂R)]⁺X⁻
This transformation is significant as it alters the electronic properties of the substituent from strongly electron-donating to strongly electron-withdrawing, which would fundamentally change the reactivity of the aromatic ring in subsequent reactions.
The dimethylamino group is susceptible to oxidation by various reagents. Common oxidative transformations for tertiary anilines include the formation of N-oxides and more complex dye structures. The oxidation of N,N-dimethylaniline with reagents like peroxy acids or even oxygen catalyzed by peroxides is well-documented. nih.gov For example, reaction with hydrogen peroxide or Caro's acid (peroxymonosulfuric acid) can yield N,N-dimethylaniline-N-oxide. This N-oxide can act as an oxygen atom donor in subsequent reactions. wikipedia.org
Further oxidation, particularly under conditions that generate radical intermediates, can lead to more complex coupling products. The oxidation of N,N-dimethylaniline with agents like cupric chloride has been shown to yield dye precursors such as N-p-dimethylaminobenzyl-N-methylaniline and, ultimately, Crystal Violet and Methyl Violet. organic-chemistry.org Given these precedents, this compound is expected to undergo similar oxidative transformations, potentially forming the corresponding N-oxide or participating in oxidative coupling reactions to generate complex dye-like structures.
Aniline (B41778) and its derivatives are crucial building blocks in the synthesis of various heterocyclic systems through condensation and cycloaddition reactions. The free amino group (or in this case, the activated aromatic ring) can react with dicarbonyl compounds or their equivalents to form fused ring systems.
A notable example is the synthesis of phenazines. The general approach involves the oxidative cyclization of an aniline derivative with an o-phenylenediamine (B120857). organic-chemistry.orggoogle.com For this compound, a plausible pathway would involve its reaction with a suitable o-phenylenediamine derivative under oxidative conditions to yield a substituted phenazine.
Another important class of reactions is the formation of pyrimidine (B1678525) rings. Aniline can react with cyanamide (B42294) to form a phenylguanidinium (B1229882) salt, which subsequently condenses with a 1,3-dicarbonyl compound like acetylacetone (B45752) to form a substituted pyrimidine ring. google.com This pathway is utilized in the industrial synthesis of fungicides like pyrimethanil (B132214) and demonstrates a potential route for incorporating the this compound scaffold into a pyrimidine-based structure.
The Herz reaction, which transforms an electron-rich aniline into a benzo nih.govorganic-chemistry.orgnih.govdithiazolium salt using disulfur (B1233692) dichloride, is another potential transformation, though it typically proceeds via ortho-sulfenylation. nih.gov
Reactivity at the Chlorinated Position of the Aromatic Ring
The carbon-chlorine bond on the aromatic ring is a key site for functionalization, primarily through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halide on an aromatic ring with a nucleophile. wikipedia.orggoogle.com This reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. fishersci.co.uk These groups are necessary to stabilize the negative charge that develops in the ring during the formation of the intermediate Meisenheimer complex. fishersci.co.uk
In this compound, the powerful electron-donating dimethylamino group is meta to the chlorine atom. There are no strong electron-withdrawing groups (like nitro groups) in the critical ortho or para positions to activate the chlorine atom towards nucleophilic attack. Therefore, under standard SNAr conditions, this compound is expected to be unreactive or react very slowly. Displacement of the chloride would require harsh conditions or the use of alternative mechanisms, such as those involving benzyne (B1209423) intermediates, which are less common for chloroarenes.
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. The C-Cl bond in this compound, while generally less reactive than C-Br or C-I bonds, can be effectively functionalized using modern catalyst systems. acs.orgorganic-chemistry.org
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organohalide. researchgate.net It is widely used for the formation of biaryl compounds. The Suzuki coupling of aryl chlorides often requires more specialized catalysts, such as those with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), to facilitate the challenging oxidative addition of the Pd(0) catalyst to the C-Cl bond. nih.govnih.gov
Heck Coupling: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. google.com Like the Suzuki reaction, the coupling of aryl chlorides requires robust catalytic systems capable of overcoming the strong C-Cl bond. Catalysts based on palladacycles or bulky phosphine ligands are often employed. libretexts.org
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The classic Sonogashira reaction uses a palladium catalyst in conjunction with a copper(I) co-catalyst. wikipedia.org Modern protocols have been developed for copper-free conditions, which can be advantageous for certain substrates. nih.govorganic-chemistry.org The coupling of aryl chlorides is feasible, often requiring higher temperatures and specific ligand systems.
While specific experimental data for the cross-coupling of this compound is not widely published, the tables below present plausible conditions based on established protocols for structurally similar electron-rich chloroanilines.
Table 1: Plausible Conditions for Suzuki-Miyaura Coupling of this compound The following are representative conditions based on analogous reactions and have not been experimentally verified for this specific substrate.
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane / H₂O | 80-100 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100-110 |
Table 2: Plausible Conditions for Heck and Sonogashira Couplings of this compound The following are representative conditions based on analogous reactions and have not been experimentally verified for this specific substrate.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 120-140 |
| Heck | n-Butyl acrylate | Herrmann's Catalyst | NaOAc | DMA | 130 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | THF | 60-80 |
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic systems. The regiochemical outcome of these reactions on a substituted benzene ring is dictated by the electronic properties of the existing substituents.
Regioselectivity and Directing Effects of Existing Substituents
The benzene ring of this compound possesses two key substituents that govern its reactivity towards electrophiles: the dimethylamino group (-N(CH₃)₂) and the chloro group (-Cl).
Dimethylamino Group (-N(CH₃)₂): This group is a powerful activating group and a strong ortho, para-director. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system through resonance, significantly increasing the electron density at the positions ortho and para to it. This enhanced nucleophilicity makes the ring much more susceptible to electrophilic attack at these positions.
In this compound, these two substituents have competing directing effects. The strongly activating and ortho, para-directing dimethylamino group is located at position 3, while the deactivating but also ortho, para-directing chloro group is at position 6. The positions ortho to the dimethylamino group are 2 and 4, and the para position is 6 (which is already substituted with chlorine). The positions ortho to the chloro group are 1 and 5, and the para position is 3 (which is substituted with the dimethylamino group).
Given the significantly stronger activating nature of the dimethylamino group, electrophilic substitution is expected to be predominantly directed to the positions activated by it, namely positions 2 and 4. Position 2 is sterically hindered by the adjacent chloro group at position 6 and the dimethylamino group at position 3. Therefore, electrophilic attack is most likely to occur at position 4 , which is ortho to the strongly activating dimethylamino group and meta to the deactivating chloro group.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Relation to -N(CH₃)₂ (Activating) | Relation to -Cl (Deactivating) | Predicted Reactivity |
| 2 | ortho | ortho | Moderately favored (steric hindrance) |
| 4 | ortho | meta | Highly favored |
| 5 | meta | ortho | Disfavored |
Nitration, Halogenation, Sulfonation, and Acylation Studies
While specific experimental data for the electrophilic aromatic substitution reactions of this compound is not extensively available in the reviewed literature, the following sections discuss the expected outcomes based on the general principles of reactivity for substituted anilines.
Nitration: The nitration of anilines is often complex due to the basicity of the amino group. In the presence of strong acids like the nitric acid/sulfuric acid mixture typically used for nitration, the dimethylamino group can be protonated to form an anilinium ion (-N⁺H(CH₃)₂). This protonated group is strongly deactivating and a meta-director. This can lead to the formation of a significant amount of the meta-nitro product relative to the amino group. To achieve selective ortho or para nitration, the amino group is often protected by acetylation first, which reduces its basicity and activating strength, followed by deprotection.
For this compound, direct nitration would likely yield a mixture of products, with potential nitration at position 4 (directed by the dimethylamino group) and position 5 (directed by the anilinium ion if formed).
Halogenation: Halogenation of highly activated anilines can be vigorous and may not require a Lewis acid catalyst. Given the strong activation by the dimethylamino group, direct bromination or chlorination of this compound would be expected to proceed readily, primarily at position 4.
Sulfonation: Sulfonation of anilines with concentrated sulfuric acid typically leads to the formation of the corresponding sulfanilic acid. For this compound, reaction with sulfuric acid would likely result in the formation of 6-chloro-3-(dimethylamino)benzenesulfonic acid, with the sulfonic acid group predominantly at position 4.
Acylation: Friedel-Crafts acylation and alkylation reactions are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack. quora.comchegg.com To overcome this, the acylation of anilides, where the amino group is protected, can be performed. sigmaaldrich.com Therefore, direct Friedel-Crafts acylation of this compound is not expected to be a viable reaction.
Reductive Transformations and Hydrogenation Studies of the Aromatic System
The reductive transformations of this compound can involve the reduction of substituents on the ring or the hydrogenation of the aromatic system itself.
Should a nitro group be introduced onto the ring, for instance at position 4, it can be readily reduced to an amino group. Common methods for the reduction of nitroarenes to anilines include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, or chemical reduction with reagents such as tin(II) chloride in hydrochloric acid or iron in acidic media. google.comnih.gov
The complete hydrogenation of the benzene ring of anilines to form substituted cyclohexylamines is a more challenging transformation that typically requires more forcing conditions. Catalytic hydrogenation under high pressure and/or with more active catalysts like rhodium on carbon can achieve this reduction.
Another potential reductive pathway is reductive dehalogenation, where the chloro-substituent is replaced by a hydrogen atom. This transformation can sometimes be achieved through catalytic hydrogenation, although specific conditions are often required to favor dehalogenation over ring reduction. Studies on other chloroanilines have shown that reductive dehalogenation can occur under various conditions, including with anaerobic microorganisms. tandfonline.comtandfonline.comacs.orgasm.orgnih.gov
Theoretical and Computational Chemistry Approaches to 6 Chloro 3 Dimethylamino Aniline
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 6-Chloro-3-(dimethylamino)aniline. Methodologies such as Density Functional Theory (DFT) are pivotal in mapping the electron distribution within the molecule, which in turn governs its chemical behavior.
This push-pull electronic interplay significantly shapes the electron density across the molecule. Computational models can visualize these effects, highlighting regions of high electron density (nucleophilic centers) and low electron density (electrophilic centers), which are critical for predicting how the molecule will interact with other chemical species.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, with significant contributions from the dimethylamino group. The LUMO is anticipated to be distributed across the aromatic ring, influenced by the electron-withdrawing chloro substituent.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net
| Descriptor | Significance |
|---|---|
| HOMO Energy | Electron donating ability |
| LUMO Energy | Electron accepting ability |
| HOMO-LUMO Gap | Chemical reactivity and kinetic stability |
| Chemical Potential (μ) | Tendency of electrons to escape from an equilibrium system |
| Global Hardness (η) | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | Propensity of a species to accept electrons |
Note: Specific values require dedicated quantum chemical calculations and are not provided here. The table outlines the significance of these theoretical parameters.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its interactions. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore its spatial arrangements and dynamic behavior. worldscientific.com
Conformational analysis aims to identify the most stable three-dimensional structures (conformers) by mapping the molecule's potential energy surface. For this compound, the orientation of the dimethylamino group with respect to the plane of the aromatic ring is a key variable. By systematically rotating this bond and calculating the energy, a potential energy profile can be constructed. The points of lowest energy on this profile correspond to the most stable or preferred conformations. It is anticipated that the most stable conformer would balance the electronic stabilization from the conjugation of the nitrogen lone pair with the ring against the steric hindrance between the methyl groups and the adjacent hydrogen atom on the ring.
The flexibility of this compound, particularly the rotation of its substituent groups, can be investigated using molecular dynamics (MD) simulations. worldscientific.comnih.gov A key dynamic process is the rotation of the dimethylamino group around the C-N bond. The energy required to overcome this rotation, known as the rotational barrier, is influenced by both steric and electronic factors. rsc.orgmontana.edu Partial double bond character between the nitrogen and the aromatic carbon, a result of electron donation from the nitrogen, can increase this barrier. csic.es NMR studies on analogous compounds have demonstrated the existence of such rotational barriers in dimethylamino groups attached to aromatic systems. rsc.org The height of this barrier can be sensitive to the local chemical environment. nih.gov
Prediction of Spectroscopic Properties (excluding experimental data)
Computational methods can predict the spectroscopic signatures of this compound, providing a theoretical reference for experimental characterization. Time-dependent density functional theory (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, allowing for the estimation of absorption maxima (λmax).
Furthermore, theoretical calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum and are determined by the molecule's bond strengths and geometry. The predicted spectrum can serve as a valuable tool for interpreting experimental IR data.
Lack of Theoretical and Computational Data for this compound Prevents In-Depth Analysis
A comprehensive review of theoretical and computational chemistry approaches for the compound this compound could not be completed due to a significant lack of available scientific literature and data. Extensive searches for scholarly articles and computational studies focusing on this specific molecule yielded no detailed research findings for the requested analyses. As a result, the intricate details of its electronic and structural properties from a computational standpoint remain largely unexplored in the public domain.
Theoretical and Computational Chemistry Approaches
Computational chemistry offers powerful tools to predict and understand the behavior of molecules at the atomic level. These methods are crucial for complementing experimental data and providing insights that are difficult or impossible to obtain through laboratory work alone. For a molecule like this compound, theoretical studies could illuminate its spectroscopic characteristics and reactive nature. However, the absence of published research in this area means that a detailed computational characterization is not currently possible.
Theoretical Prediction of NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach, is a standard practice in modern chemistry. This technique allows for the assignment of ¹H and ¹³C NMR signals and can provide valuable information about the electronic environment of the atoms within a molecule. Without specific computational studies on this compound, no theoretical NMR data can be presented.
Computational Vibrational Spectroscopy (IR, Raman) Analysis
Computational vibrational spectroscopy is instrumental in predicting the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can interpret experimental spectra and assign specific vibrational modes to different functional groups. Such an analysis for this compound would provide a deeper understanding of its molecular structure and bonding. The lack of available computational data precludes the presentation of a theoretical vibrational analysis.
UV-Visible Absorption Maxima and Electronic Transition Characterization
Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra (UV-Visible) of molecules. This analysis helps in understanding the electronic transitions between molecular orbitals and predicting the color and photophysical properties of a compound. For this compound, such a study would reveal how the chloro and dimethylamino substituents affect the electronic structure of the aniline core. Regrettably, no such computational studies were found.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful asset in elucidating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the energetic feasibility of a proposed pathway.
Identification and Characterization of Transition States
The identification of transition state structures is a cornerstone of computational reaction mechanism studies. These high-energy structures on the reaction coordinate provide critical information about the activation energy and the geometry of the bond-breaking and bond-forming processes.
Reaction Energy Profiles and Kinetic Feasibility Studies
Applications of 6 Chloro 3 Dimethylamino Aniline As a Versatile Synthetic Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Heterocyclic Systems
The structural features of 6-chloro-3-(dimethylamino)aniline make it an ideal starting material for the synthesis of diverse and complex heterocyclic systems. The presence of the aniline (B41778) moiety provides a nucleophilic nitrogen and activated ortho and para positions, which are crucial for cyclization reactions that form the core of many heterocyclic compounds.
Development of Nitrogen-Containing Heterocycles (e.g., quinolines, indoles, pyrimidines)
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry, and this compound can be readily employed in established synthetic routes to generate these important scaffolds.
Quinolines: The Skraup-Doebner-von Miller reaction and related methodologies provide a general approach to quinoline (B57606) synthesis, which involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. While direct examples with this compound are not extensively documented in readily available literature, the reactivity of the aniline functional group suggests its suitability in such transformations. The electron-donating nature of the dimethylamino group would activate the aniline ring, facilitating the cyclization step. A general representation of the Skraup synthesis is the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.
Indoles: The Fischer indole (B1671886) synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone. While this compound is not a hydrazine (B178648), it can be converted to the corresponding hydrazine derivative to participate in this reaction. Alternatively, modern indole syntheses, such as those involving intramolecular cyclization of substituted anilines, offer a more direct route. For instance, palladium-catalyzed intramolecular C-H amination of N-acyl or N-sulfonyl protected phenethylamine (B48288) derivatives can yield indolines, which can be further oxidized to indoles. google.com Given its substitution pattern, this compound could be a precursor to substrates for such cyclizations.
Pyrimidines: Pyrimidine (B1678525) synthesis often involves the condensation of a compound containing an N-C-N fragment with a 1,3-dicarbonyl compound or its equivalent. google.comgoogle.com Substituted anilines can be utilized in multi-step sequences to construct the pyrimidine ring. For example, anilines can react with various reagents to form amidines, which are key intermediates in many pyrimidine syntheses. scirp.org The presence of the chloro and dimethylamino groups on the aniline ring of this compound would be expected to influence the reactivity and ultimately be incorporated into the final pyrimidine structure, allowing for the generation of a library of substituted pyrimidines. Some synthetic strategies for pyrimidines involve the nucleophilic substitution of anilines on a pre-formed pyrimidine core. nih.gov
Multi-Component Reactions (MCRs) Utilizing this compound
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules from three or more starting materials in a single step. The reactivity of this compound makes it a suitable candidate for inclusion in various MCRs. For example, a one-pot, three-component coupling reaction of a benzaldehyde, N-methylaniline, and an indole has been reported for the synthesis of 3-substituted indoles. nih.gov By analogy, this compound could potentially replace N-methylaniline in such a reaction, leading to the formation of novel and highly substituted indole derivatives. The electron-donating dimethylamino group and the chloro substituent would modulate the electronic properties of the resulting molecule.
Role in the Construction of Advanced Organic Materials Precursors
The unique electronic properties conferred by the dimethylamino and chloro substituents make this compound an attractive precursor for the synthesis of advanced organic materials, including polymers and chromophores for dyes and pigments.
Monomer or Intermediate in Polymer Chemistry and Advanced Materials
The polymerization of aniline and its derivatives has been a subject of intense research due to the resulting conductive polymers like polyaniline (PANI). acu.edu.ingoogleapis.com The properties of these polymers can be tuned by the introduction of substituents on the aniline monomer. A patent describes the influence of substituents on the polymerization of N,N-dimethylaniline, noting that electron-withdrawing groups like chloro can reduce the yield of the polymer, while electron-donating groups can increase it. google.com This suggests that this compound, containing both types of groups, could be a monomer that imparts specific electronic and physical properties to the resulting polymer. The polymerization of aniline derivatives can be achieved through chemical or electrochemical oxidation. researchgate.net
The incorporation of this compound into a polymer backbone could lead to materials with tailored solubility, conductivity, and optical properties. For instance, the copolymerization of aniline with other substituted anilines has been shown to produce materials with varying morphologies and sensitivities for sensor applications. acu.edu.in
Precursors for Advanced Dye and Pigment Chromophores
Azo dyes are a major class of synthetic colorants, and their synthesis relies on the diazotization of an aromatic amine followed by coupling with a suitable coupling component. researchgate.netresearchgate.netnih.gov this compound, with its primary amino group, can be readily diazotized to form a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds, such as phenols and naphthols, to produce a wide range of azo dyes. google.com The color of the resulting dye is influenced by the electronic nature of the substituents on both the diazonium salt and the coupling component. The presence of the electron-donating dimethylamino group and the electron-withdrawing chloro group on the aniline ring would have a significant impact on the absorption spectrum of the resulting dye.
The general structure of an azo dye derived from this compound is depicted below, where the "Coupling Component" can be a variety of electron-rich aromatic species.
General Structure of Azo Dyes from this compound
> In this structure, the diazonium salt of this compound is coupled with an aromatic compound, leading to the formation of an azo linkage (-N=N-).
Utilization in the Preparation of Chemical Tools and Probes for Research
The unique photophysical properties that can arise from molecules incorporating the this compound scaffold make it a promising candidate for the development of chemical tools and probes for research, particularly in the area of fluorescence. Substituted anilines and N,N-dimethylaniline derivatives are common components of fluorescent probes designed for sensing and imaging applications. acu.edu.in The fluorescence properties of these probes are often sensitive to their local environment, such as polarity or the presence of specific analytes.
Development of Specialized Organic Reagents and Catalysts from this compound
The strategic placement of the chloro, dimethylamino, and amino functionalities on the aniline ring suggests that this compound could, in principle, serve as a scaffold for the synthesis of specialized organic reagents and catalysts. The electron-donating dimethylamino group and the reactive amino and chloro sites offer potential for derivatization to create molecules with specific catalytic or reagent-based activities. However, a comprehensive review of the scientific literature and patent landscape indicates that the development of such applications remains a largely unexplored area of research.
Currently, there is a lack of published studies detailing the direct conversion of this compound into specialized organic reagents or catalysts. While the broader class of aniline derivatives is extensively used in catalysis—for instance, in the formation of ligands for transition metal catalysts or as organocatalysts themselves—specific examples originating from this particular starting material are not documented.
The potential for this compound in catalysis could be realized through several hypothetical pathways. For example, the primary amine could be transformed into a variety of functional groups known to be active in catalysis, such as Schiff bases, amides, or phosphines. These could then act as ligands for metals in asymmetric catalysis or other catalytic transformations. The electronic properties of the ring, modulated by the chloro and dimethylamino groups, could influence the efficacy and selectivity of such potential catalysts.
Despite these theoretical possibilities, the current body of scientific evidence does not provide concrete examples or detailed research findings on the use of this compound for these purposes. Therefore, a data table of resulting reagents or catalysts and their specific applications cannot be compiled at this time. The field remains open for future investigation into the catalytic potential of derivatives of this compound.
Analytical Data for this compound Not Found in Publicly Available Resources
A thorough search of publicly available scientific databases and literature has revealed a lack of specific analytical data for the chemical compound this compound (CAS No. 6937-12-8), also known as 2-chloro-5-(dimethylamino)aniline. Consequently, the generation of a detailed article focusing on the experimental characterization and purity assessment of this specific molecule, as per the requested outline, cannot be completed at this time.
While extensive analytical information exists for closely related isomers such as 3-chloro-N,N-dimethylaniline and 4-chloro-N,N-dimethylaniline, as well as other chlorinated and methylated aniline derivatives, directly extrapolating this data to this compound would not be scientifically accurate. The precise positions of the chloro and dimethylamino substituents on the aniline ring significantly influence the spectroscopic and chromatographic properties of the molecule. Therefore, presenting data from isomers would be misleading and would not meet the standards of scientific rigor.
The requested article outline included detailed subsections on various analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR): Specific chemical shifts, coupling constants, and correlations are unique to the molecular structure of this compound and cannot be reliably predicted without experimental data.
Mass Spectrometry (MS): While the molecular mass can be calculated, the fragmentation pattern under techniques like electron ionization (EI) is dependent on the specific isomer and requires experimental verification.
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies for functional groups are influenced by the substitution pattern on the aromatic ring. Detailed assignments for this compound are not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions and resulting absorption maxima are specific to the compound's unique electronic structure.
High-Performance Liquid Chromatography (HPLC): Retention times and separation conditions are highly dependent on the analyte and would require method development and validation for this specific compound.
Without access to experimental spectra, chromatograms, or published research findings for this compound, it is not possible to provide the detailed, data-driven article as requested. Further empirical research and publication of the findings for this compound are necessary before a comprehensive analytical profile can be compiled.
Analytical Methodologies for the Characterization and Purity Assessment of 6 Chloro 3 Dimethylamino Aniline
Chromatographic Separation and Purity Assessment Techniques
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. For aniline (B41778) and its derivatives, GC is frequently employed for purity assessment and quantification. researchgate.netepa.gov In the context of 6-Chloro-3-(dimethylamino)aniline, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as a definitive method for identification and quantification.
The United States Environmental Protection Agency (EPA) Method 8131 outlines procedures for determining various aniline derivatives in environmental samples. epa.gov While this compound is not explicitly listed, the method provides a framework applicable to its analysis. The method suggests that for unfamiliar samples, compound identifications should be confirmed by a secondary technique, with GC-MS being highly recommended. epa.gov The use of a nitrogen-phosphorus detector (NPD) can also minimize false positives due to its selectivity for nitrogen-containing compounds. epa.gov
For the analysis of chloroanilines and dimethylanilines, chromatographic conditions must be optimized to achieve adequate separation from isomers and potential impurities. researchgate.netepa.gov A common issue with aniline derivatives is their tendency to exhibit erratic responses, which necessitates frequent column maintenance and recalibration. epa.gov The choice of the capillary column is critical; while one column may resolve certain isomers, it might fail to separate others, highlighting the need for careful method development and potentially a second, confirmatory column with a different stationary phase. epa.gov For instance, a study on the chlorination of 2,6-dimethylaniline (B139824) used GC to determine a product purity of 99% after fractional distillation. google.com
The table below outlines typical, though generalized, GC parameters that could be adapted for the analysis of this compound, based on methods for related compounds. epa.gov
Table 1: Example GC Conditions for Aniline Derivative Analysis
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with NPD or Mass Spectrometer |
| Column | Fused silica (B1680970) capillary (e.g., DB-5 or equivalent) |
| Injection Mode | Splitless |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Temperature-programmed ramp (e.g., 60°C to 280°C) |
| Detector Temperature | 300°C |
| Injector Temperature | 250°C |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of organic reactions in real-time. rsc.orgyoutube.com It is particularly well-suited for observing the synthesis of this compound by tracking the consumption of reactants and the formation of the product. rsc.org
The process involves spotting small aliquots from the reaction mixture onto a TLC plate at various time intervals. rsc.org Alongside the reaction mixture, spots of the pure starting materials and, if available, the pure product are applied as standards for comparison. youtube.com The plate is then developed in a suitable mobile phase, typically a mixture of solvents like hexane (B92381) and ethyl acetate. rsc.org The choice of eluent is crucial to ensure differential migration of the reactant and product spots. rsc.org
As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot corresponding to the product, this compound, will appear and grow stronger. youtube.com The reaction is considered complete when the starting material spot is no longer visible in the lane corresponding to the reaction mixture. youtube.com By analyzing images of the developed TLC plates, it is possible to estimate the conversion percentage of the reaction. rsc.org This method provides a good alternative to GC for routine reaction monitoring in organic synthesis labs. rsc.org
Table 2: Illustrative TLC Monitoring of a Synthesis Reaction
| Time Point | Reactant Spot Intensity | Product Spot Intensity | Reaction Status |
|---|---|---|---|
| T = 0 hr | High | None | Reaction Initiated |
| T = 2 hr | Medium | Low | In Progress |
| T = 5 hr | Low | Medium | Nearing Completion |
| T = 8 hr | None | High | Complete |
Elemental Analysis and Other Quantitative Determination Methods
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample of a pure organic compound. This data allows for the determination of the empirical formula of a newly synthesized compound like this compound and serves as a crucial criterion for assessing its purity. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula.
For the synthesis of a related Herz salt, 6-chloro-3H-benzo[d] rsc.orgresearchgate.netmdpi.comdithiazolium chloride, elemental analysis was used to establish the purity of the product, which was found to be contaminated with elemental sulfur. researchgate.netmdpi.com The results were presented with the found percentages followed by the theoretical (calculated) percentages in parentheses. researchgate.netmdpi.com A close match between the found and calculated values indicates a high degree of purity. For this compound (C₈H₁₁ClN₂), the theoretical elemental composition can be calculated to serve as a benchmark for experimental results.
Table 3: Theoretical vs. Hypothetical Found Elemental Analysis Data for C₈H₁₁ClN₂
| Element | Theoretical Mass % | Hypothetical Found Mass % |
|---|---|---|
| Carbon (C) | 56.31% | 56.25% |
| Hydrogen (H) | 6.50% | 6.55% |
| Chlorine (Cl) | 20.78% | 20.70% |
| Nitrogen (N) | 16.41% | 16.38% |
Crystallographic Studies for Solid-State Structure Determination
Table 4: Representative Crystallographic Data Parameters
| Parameter | Example Data Type |
|---|---|
| Molecular Formula | C₈H₁₁ClN₂ |
| Molecular Weight | 170.64 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Molecules per Unit Cell (Z) | e.g., 4 |
| Calculated Density | g/cm³ |
Future Research Directions and Unexplored Avenues for 6 Chloro 3 Dimethylamino Aniline
Development of Novel and Highly Efficient Green Synthetic Routes
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the establishment of green synthetic routes to 6-Chloro-3-(dimethylamino)aniline, moving beyond traditional methods that may involve harsh conditions or hazardous reagents.
Promising areas of investigation include:
Catalytic Amination: Exploring the use of transition metal catalysts (e.g., palladium, copper, or nickel complexes) for the direct dimethylamination of 3,4-dichloroaniline (B118046) or the amination of 1,2-dichloro-4-nitrobenzene followed by reduction and methylation. Such catalytic systems often offer high selectivity and efficiency under milder conditions.
Microwave-Assisted Synthesis: Investigating the application of microwave irradiation to accelerate reaction times and improve yields for the synthesis of this compound. This technique has the potential to significantly reduce energy consumption compared to conventional heating methods.
Flow Chemistry: The implementation of continuous flow reactors could enable safer, more scalable, and highly controlled production of the target compound. Flow chemistry offers precise control over reaction parameters, leading to improved product quality and reduced waste.
Biocatalysis: The exploration of enzymatic or whole-cell biocatalytic systems for the synthesis of this compound represents a frontier in green chemistry. Biocatalysts can offer unparalleled selectivity and operate under mild, aqueous conditions.
A comparative analysis of potential green synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Catalytic Amination | High selectivity, mild reaction conditions, reduced byproducts. | Catalyst cost and recovery, optimization of ligand and reaction parameters. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. | Scale-up limitations, potential for localized overheating. |
| Flow Chemistry | Enhanced safety and scalability, precise process control, improved purity. | Initial setup cost, potential for channel clogging with solid byproducts. |
| Biocatalysis | High enantioselectivity, mild and aqueous reaction conditions, biodegradable catalysts. | Enzyme stability and availability, low substrate scope, optimization of fermentation/reaction conditions. |
Exploration of Underutilized Reactivity Profiles for New Chemical Transformations
The unique electronic properties of this compound, stemming from the interplay between the electron-donating dimethylamino group and the electron-withdrawing chloro substituent, suggest a rich and largely unexplored reactivity profile.
Future research should focus on:
Palladium-Catalyzed Cross-Coupling Reactions: Investigating the utility of the chloro substituent as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This could open avenues for the synthesis of a wide array of complex derivatives with potential applications in pharmaceuticals and materials science. atamanchemicals.comorgsyn.org
C-H Activation: Exploring the regioselective functionalization of the aromatic C-H bonds. The directing effect of the dimethylamino group could be harnessed to achieve selective ortho- or meta-functionalization, providing access to novel substituted anilines. google.com
Photoredox Catalysis: The electron-rich nature of the dimethylamino group makes this compound a potential substrate for photoredox catalysis. mdpi.comjustia.comresearchgate.net Visible-light-mediated reactions could enable novel transformations, such as the formation of C-C and C-N bonds under mild conditions. researchgate.net
Electrochemical Reactions: The electrochemical oxidation of the aniline (B41778) moiety can generate reactive intermediates, such as radical cations, which can participate in various synthetic transformations. acs.orgmerckmillipore.comijirset.comfrontiersin.org
Integration into Advanced Materials Science Applications
Substituted anilines are known precursors to a variety of functional materials. The specific substitution pattern of this compound suggests its potential utility in several areas of materials science.
Key research avenues include:
Organic Electronics: Investigating the synthesis of conductive polymers derived from this compound. researchgate.netnoaa.govnih.govfishersci.carsc.org The presence of both a halogen and a dimethylamino group could allow for fine-tuning of the electronic properties of the resulting polymers, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Chemosensors: The development of chemosensors based on derivatives of this compound is a promising area. The aniline nitrogen can act as a binding site for various analytes, and the electronic properties of the molecule can be modulated upon binding, leading to a detectable optical or electrochemical signal.
Dye Synthesis: Azo dyes are a significant class of industrial colorants, and substituted anilines are key building blocks in their synthesis. acs.orgresearchgate.net The specific electronic and steric properties of this compound could lead to the development of novel dyes with tailored colors and improved fastness properties.
Computational Design and Machine Learning Approaches for Predicting Reactivity and Applications
In silico methods are becoming increasingly powerful tools in chemical research. The application of computational chemistry and machine learning to this compound can accelerate the discovery of its properties and applications.
Future research in this domain should encompass:
Density Functional Theory (DFT) Studies: Performing DFT calculations to predict the geometric and electronic structure, spectroscopic properties (e.g., NMR, IR, UV-Vis), and reactivity of this compound and its derivatives. chemicalbook.comambeed.comgoogle.comwikipedia.orggoogle.com This can provide valuable insights into its reaction mechanisms and guide experimental design.
Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to correlate the structural features of derivatives of this compound with their potential biological or material properties. google.comsynquestlabs.com This can aid in the rational design of new compounds with desired activities.
Machine Learning for Reaction Optimization: Employing machine learning algorithms to optimize reaction conditions for the synthesis of this compound and its derivatives. These models can analyze large datasets to identify the optimal parameters for maximizing yield and selectivity.
Role in Mechanistic Studies of Aromatic Amine Reactivity
The specific substitution pattern of this compound makes it an interesting model compound for fundamental studies on the reactivity of aromatic amines.
Research in this area could focus on:
Electrophilic Aromatic Substitution: Investigating the regioselectivity of electrophilic aromatic substitution reactions on the aniline ring. The competing directing effects of the ortho,para-directing dimethylamino group and the meta-directing (deactivating) chloro group provide a platform to study the subtleties of substituent effects.
Kinetic and Mechanistic Studies: Performing detailed kinetic and mechanistic studies of reactions involving this compound to elucidate reaction pathways and the role of intermediates. ijirset.comnoaa.govnih.gov This can contribute to a deeper understanding of the fundamental principles of organic reactivity.
Influence of the Chloro Substituent: Systematically studying the influence of the chloro substituent on the properties and reactivity of the dimethylamino group, such as its basicity and nucleophilicity.
Q & A
Q. What are the standard synthetic routes for 6-Chloro-3-(dimethylamino)aniline, and how are reaction conditions optimized?
Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:
- Substitution reactions : Chloro groups at position 6 can be introduced via POCl₃/PCl₅-mediated chlorination under reflux (e.g., synthesis of 6,7-dichloro-1,3-dimethyllumazine derivatives) .
- Coupling reactions : Dimethylamino groups at position 3 may be added using N,N-dimethylamine derivatives in dichloromethane, followed by solvent evaporation and purification via silica gel chromatography .
Optimization includes adjusting solvent polarity, temperature (e.g., 80–100°C for chlorination), and stoichiometry to enhance regioselectivity and yield.
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ^1H-NMR confirms substituent positions and electronic environments (e.g., aromatic protons and dimethylamino group splitting patterns) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) and resolves structural analogs (e.g., as applied to similar aniline derivatives) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile byproducts and degradation intermediates .
Q. How should this compound be stored to ensure stability?
- Store at -20°C in airtight, light-resistant containers to prevent oxidation or hydrolysis of the dimethylamino group .
- Avoid aqueous solutions unless stabilized with inert solvents (e.g., acetone or dichloromethane), as moisture may degrade the chloro-aniline core .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?
- Catalytic strategies : Use Pd-catalyzed cross-coupling to direct substituents to specific positions (e.g., Suzuki-Miyaura coupling for chromone derivatives) .
- Solvent tuning : Polar aprotic solvents (e.g., DMF) enhance electron-deficient chloro-group reactivity, while non-polar solvents favor dimethylamino group stability .
- Protecting groups : Temporarily block reactive sites (e.g., acetylation of the aniline NH₂) to prevent undesired side reactions .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity in electrophilic substitution or redox reactions.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility for catalytic applications .
- Comparative studies : Benchmark against structurally related compounds (e.g., crystal violet derivatives) to validate computational models .
Q. How do microbial degradation pathways affect the environmental persistence of this compound?
- Bacterial catabolism : Aerobic bacteria (e.g., Pseudomonas spp.) degrade aniline derivatives via catechol intermediates , requiring dioxygenase enzymes (Fig. 1) .
- Analytical monitoring : Track degradation using GC-MS to identify metabolites like chlorinated catechols or pyruvic acid .
- Toxicity mitigation : Assess hemolytic anemia risks by measuring methemoglobin levels in exposed organisms .
Q. How can contradictory data on reaction yields or regioselectivity be resolved?
- Systematic parameter screening : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading) and identify optimal conditions .
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) to confirm structural assignments .
- Reproducibility protocols : Standardize purification methods (e.g., silica gel chromatography with petroleum ether/EtOAc gradients) to minimize batch variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
